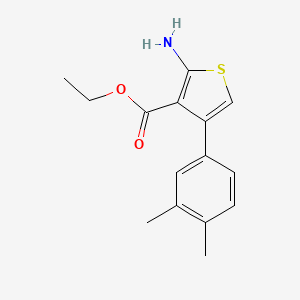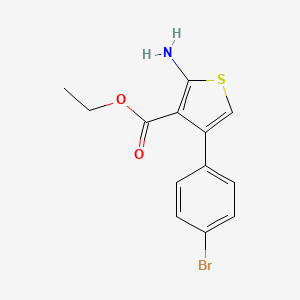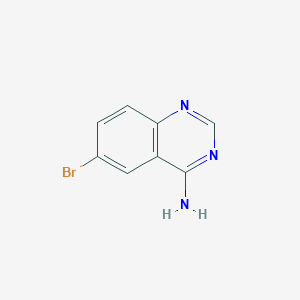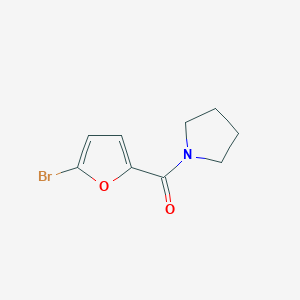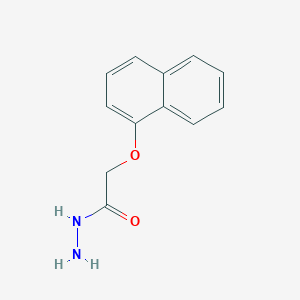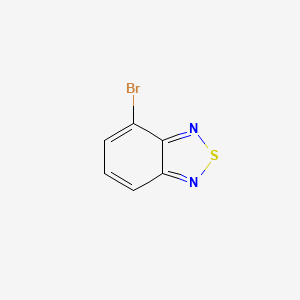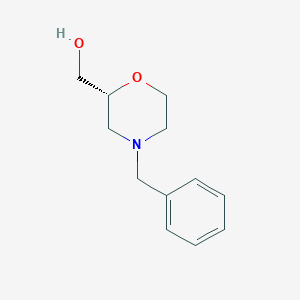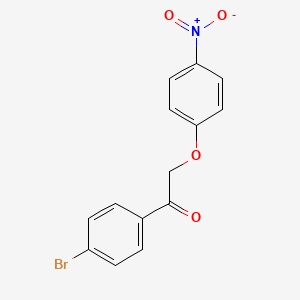
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H10BrNO3 It is characterized by the presence of a bromophenyl group and a nitrophenoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-nitrophenol in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or hydrogen peroxide
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst
Nucleophiles for Substitution: Amines, thiols
Oxidizing Agents: Potassium dichromate, hydrogen peroxide
Major Products:
Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenoxy)ethanone
Substitution: 1-(4-Substituted phenyl)-2-(4-nitrophenoxy)ethanone
Oxidation: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)acetic acid
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromophenyl and nitrophenoxy groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of proteins and enzymes.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(4-nitrophenoxy)ethanone
- 1-(4-Fluorophenyl)-2-(4-nitrophenoxy)ethanone
- 1-(4-Methylphenyl)-2-(4-nitrophenoxy)ethanone
Comparison: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGVWATZJIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354739 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111946-84-0 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
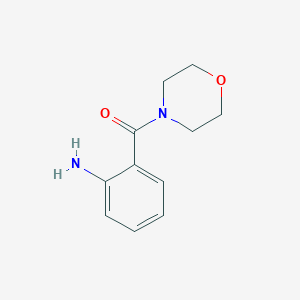
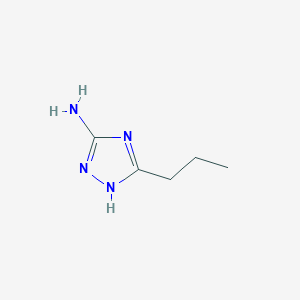
![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)
